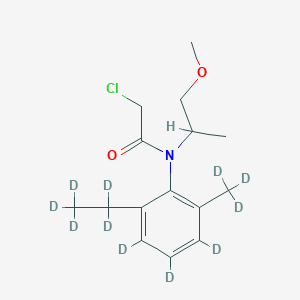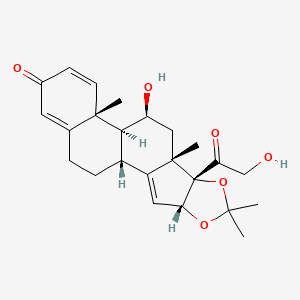
Delta14-Desonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta14-Desonide is a synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in topical dermatological applications to treat various skin disorders such as atopic dermatitis, contact dermatitis, and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delta14-Desonide involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Delta14-Desonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and cyclized derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .
Scientific Research Applications
Delta14-Desonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in the development of topical formulations for treating skin disorders.
Industry: Utilized in the production of pharmaceutical creams, ointments, and gels.
Mechanism of Action
Delta14-Desonide exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and interacts with specific genetic elements on the DNA, leading to the activation or repression of various genes. This results in the modulation of inflammatory and immune responses, reducing symptoms such as redness, itching, and swelling .
Comparison with Similar Compounds
Similar Compounds
Desonide: A non-fluorinated corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A widely used corticosteroid for treating inflammation and allergic reactions.
Betamethasone: A potent corticosteroid with a broader range of applications in dermatology.
Uniqueness
Delta14-Desonide is unique due to its specific structural modifications, which enhance its stability and efficacy in topical applications. Its distinct stereochemistry and functional groups contribute to its targeted action and reduced side effects compared to other corticosteroids .
Properties
CAS No. |
131918-67-7 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-10,15,17,19-20,25,27H,5-6,11-12H2,1-4H3/t15-,17-,19+,20+,22-,23-,24+/m0/s1 |
InChI Key |
QGHZSFDXDIWTFD-UOOQFXQMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
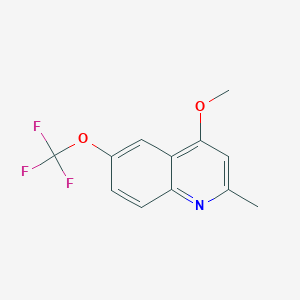



![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
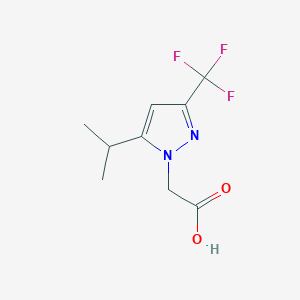
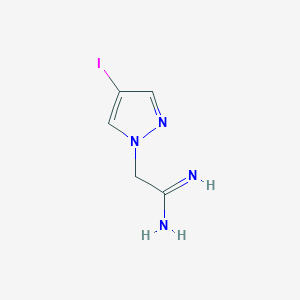
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
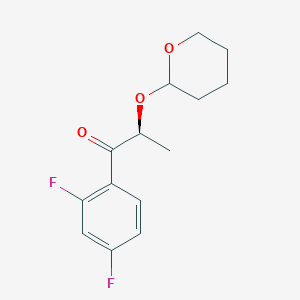
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
